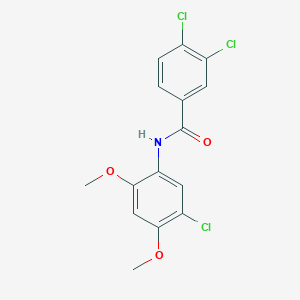![molecular formula C15H19N3O3S B6088190 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6088190.png)
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol, also known as IPEX, is a chemical compound that has been gaining attention in the scientific community due to its potential use in the field of medicine.
作用機序
The mechanism of action of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol involves its ability to inhibit certain enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for cell division. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol depend on the specific disease process being targeted. In cancer cells, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to reduce inflammation and improve heart function. Inflammation is another area where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied, with research indicating that it has anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its ability to target specific disease processes. This allows researchers to study the effects of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol on a particular disease without affecting other areas of the body. However, a limitation of using 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential toxicity. Studies have shown that high doses of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol can be toxic to cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in combination with other drugs to determine if it has synergistic effects. Additionally, further research is needed to determine the optimal dose of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol for different disease processes and to determine its long-term safety and efficacy.
合成法
The synthesis of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol involves a series of chemical reactions that can be carried out in a laboratory setting. One method involves the reaction of 4-isopropoxyphenol with 2-bromoethylthioethanol, followed by the reaction of the resulting compound with 6-amino-4-pyrimidinol. The final product is then purified through a series of separation and purification techniques.
科学的研究の応用
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. Some of the areas where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied include cancer treatment, cardiovascular disease, and inflammation. In cancer treatment, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to have a protective effect on the heart and reduce the risk of heart attack. Inflammation is another area where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied, with research indicating that it has anti-inflammatory properties.
特性
IUPAC Name |
4-amino-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)21-12-5-3-11(4-6-12)20-7-8-22-15-17-13(16)9-14(19)18-15/h3-6,9-10H,7-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAXDVSYDVLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)

![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)

![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)